molecular formula C₂₀H₂₆ClN₃O₃ B1161621 Hexamidine Impurity A Hydrochloride

Hexamidine Impurity A Hydrochloride

Cat. No.: B1161621
M. Wt: 391.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamidine Impurity A Hydrochloride is a process-related impurity generated during the synthesis of hexamidine salts, which are widely used as preservatives and skin homeostasis agents in topical formulations . Its molecular formula is C20H25N3O3·HCl, with a molecular weight of 391.892 and an accurate mass of 391.166 . Structurally, it is identified as 4-((6-(4-carbamimidoylphenoxy)hexyl)oxy)benzamide hydrochloride, featuring a benzamide core linked to a carbamimidoylphenoxy group via a hexyloxy chain .

This impurity is classified as a pharmaceutical toxicology reference material, particularly relevant to studies on amyloid proteins and neurodegenerative diseases like Alzheimer’s . It is supplied with a purity of >95% (HPLC) and stored at -20°C to ensure stability . Analytical characterization typically employs high-performance liquid chromatography (HPLC) and mass spectrometry (LCMS/MS), as evidenced by its isolation and identification in hydralazine hydrochloride API synthesis .

Properties

Molecular Formula

C₂₀H₂₆ClN₃O₃

Molecular Weight

391.89

Synonyms

4-((6-(4-Carbamimidoylphenoxy)hexyl)oxy)benzamide Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Octamidine exhibits superior amoebicidal kinetics compared to hexamidine due to enhanced diffusion through microbial membranes .
  • The elongated alkyl chain in octamidine increases lipophilicity, improving membrane penetration, whereas shorter chains (e.g., propamidine) reduce efficacy .

Hydrochloride Salts of Pharmaceutical Impurities

Hexamidine Impurity A Hydrochloride shares functional similarities with other hydrochloride salt impurities but differs in origin and toxicity profiles:

Compound Parent Drug Structural Features Purity & Storage Analytical Method
This compound Hexamidine Benzamide-carbamimidoylphenoxy linkage >95% (HPLC); -20°C HPLC, LCMS/MS
Deschloro Bupropion Hydrochloride Bupropion Chlorine-deficient arylketone Room temperature stable Chaotropic chromatography
Prilocaine Related Compound A Prilocaine o-Toluidine derivative Not specified USP monographs
Oxycodone Related Compound A Oxycodone 14-Hydroxycodeinone backbone Tight containers, room temp HPLC, optical rotation

Key Differences :

  • Toxicity : Hexamidine Impurity A lacks comprehensive toxicological data, whereas impurities like Amiloride Hydrochloride have well-documented renal and metabolic toxicity profiles .
  • Regulatory Controls : Oxycodone impurities require stringent acceptance criteria (e.g., total impurities ≤1.5%), whereas hexamidine impurities are primarily monitored for synthesis optimization .

Analytical and Stability Profiles

Analytical Methods

  • Hexamidine Impurity A : Identified via retention time matching using preparative HPLC and HR/AM-LCMS .
  • Bupropion Impurities : Resolved using chaotropic chromatography with potassium hexafluorophosphate .
  • Metformin Impurities : Quantified via hydrophilic interaction liquid chromatography (HILIC) due to high polarity .

Toxicological Considerations

While hexamidine itself has subacute toxicity data (e.g., TDLo = 2400 mg/kg in rats) , its impurity A lacks specific toxicological studies. This contrasts with Amiloride Hydrochloride, where electrolyte imbalance and metabolic acidosis are critical safety concerns .

Preparation Methods

Step 1: Synthesis of Dialkyl Ether Benzene

The initial step involves condensing 4-hydroxybenzonitrile with 1,6-dibromohexane in a basic aqueous-ethanol solution. Sodium hydroxide (10.2 g) facilitates the nucleophilic substitution, forming a dialkyl ether intermediate.

Reaction Conditions :

  • Solvent : Ethanol-water mixture (90 mL water + 100 mL ethanol)

  • Temperature : 30°C (initial), reflux for 1.5 hours

  • Key Reagent : 1,6-dibromohexane (exact quantity unspecified)

The intermediate is isolated via suction filtration and torrefaction, yielding a white powder.

Step 2: Formation of Hexamidine Base

The dialkyl ether intermediate undergoes hydrochlorination with anhydrous HCl gas in ethanol at 5–10°C. This step converts nitrile groups to amidines, a reaction critical to the compound’s pharmacological activity.

Critical Parameters :

  • Temperature Control : Maintained below 10°C to prevent side reactions.

  • Reaction Time : 72 hours in chloroform at 25–30°C.

  • Workup : Filtration and washing with cold chloroform to remove unreacted reagents.

Step 3: Salt Formation (Hydrochloride)

The hexamidine base is treated with hydrochloric acid in ethanol, forming the hydrochloride salt. While the patent describes diisethionate salt formation, analogous steps apply for hydrochloride derivation:

  • Solvent : Ethanol (150 mL)

  • Temperature : 10°C during HCl gas introduction, followed by 25–30°C for 10 hours.

  • Isolation : Solvent removal under reduced pressure, followed by recrystallization.

Table 2: Reaction Optimization Insights

ParameterOptimization Insight
Alkali SelectionSodium hydroxide preferred for nitrile activation
Solvent SystemEthanol-water balances solubility and reaction rate
HCl Gas PurityAnhydrous conditions critical for yield

Purification and Quality Control

Achieving >95% purity (HPLC) necessitates rigorous purification:

Recrystallization

The crude product is dissolved in hot ethanol, filtered, and cooled to precipitate pure crystals. This step removes unreacted starting materials and byproducts.

Chromatographic Methods

  • HPLC : Reverse-phase C18 columns with acetonitrile-water mobile phases.

  • Impurity Profiling : Identifies residual solvents and structural analogs.

Table 3: Typical HPLC Conditions

ColumnMobile Phase (ACN:H₂O)Flow RateDetection
C18 (250 mm × 4.6 mm)70:30 (gradient)1.0 mL/minUV 254 nm

Challenges in Industrial Synthesis

Scalability Issues

  • Custom Synthesis : The compound is produced on-demand due to limited commercial demand.

  • Freight Restrictions : Regulatory controls on hydrochloride salts necessitate special handling.

Yield Optimization

The patent-reported yield for hexamidine diisethionate exceeds 80% after optimization. Similar yields are achievable for the hydrochloride salt by adjusting stoichiometry and reaction time.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (N-H stretch).

  • NMR (¹H) : δ 7.8 ppm (aromatic protons), δ 3.4 ppm (methylene groups).

Mass Spectrometry

  • ESI-MS : m/z 391.89 [M+H]⁺, confirming molecular weight .

Q & A

Q. Q1. What analytical methods are recommended for identifying Hexamidine Impurity A Hydrochloride in pharmaceutical formulations?

Methodological Answer: this compound (4-((6-(4-carbamimidoylphenoxy)hexyl)oxy)benzamide hydrochloride) can be identified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The chromatographic system should be optimized using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase gradient combining phosphate buffer (pH 3.0) and acetonitrile. Confirmation of the impurity’s structure requires complementary techniques like mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated analogs (e.g., Hexamidine-d12 Impurity A Hydrochloride) aid in structural elucidation by isotopic labeling .

Q. Q2. How are impurity limits established for this compound in compliance with pharmacopeial standards?

Methodological Answer: Pharmacopeial guidelines (e.g., USP, EP) mandate that impurity limits be determined using relative response factors (RRF) in chromatographic assays. For Hexamidine Impurity A, the acceptance criteria typically follow thresholds such as ≤1.0% for individual impurities and ≤2.0% for total impurities. These are calculated using the formula:

Impurity %=(Peak area of impuritySum of all peak areas)×100\text{Impurity \%} = \left(\frac{\text{Peak area of impurity}}{\text{Sum of all peak areas}}\right) \times 100

Validation parameters (specificity, linearity, accuracy) must adhere to ICH Q2(R1) guidelines .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in impurity quantification between HPLC and LC-MS/MS methods?

Methodological Answer: Discrepancies often arise from differences in detector sensitivity (UV vs. MS) or matrix interference. To address this:

Cross-validate methods : Compare linearity ranges (e.g., LOQ to 150% of target concentration) and recovery rates for both techniques.

Optimize sample preparation : Use solid-phase extraction (SPE) to minimize matrix effects in LC-MS/MS.

Apply isotope dilution : Deuterated internal standards (e.g., Hexamidine-d12 Impurity A) improve accuracy in MS-based quantification by correcting for ion suppression .

Q. Q4. What strategies are effective in developing stability-indicating methods for this compound under stress conditions?

Methodological Answer: Stress testing (acid/base hydrolysis, oxidative, thermal, and photolytic degradation) is critical. For example:

  • Oxidative stress : Expose the compound to 3% H₂O₂ at 60°C for 24 hours.
  • Photolytic stress : Use a light cabinet (ICH Q1B guidelines) with UV and visible light.
    Chromatographic separation must resolve degradation products from the impurity. System suitability criteria (e.g., resolution ≥2.0 between adjacent peaks) ensure robustness. Accelerated stability studies (40°C/75% RH) further validate method reliability .

Q. Q5. How can impurity profiling studies distinguish process-related impurities from degradation products in Hexamidine formulations?

Methodological Answer:

Synthetic route analysis : Identify potential intermediates (e.g., 4-carbamimidoylphenol derivatives) from the manufacturing process.

Forced degradation studies : Compare impurity profiles before and after stress conditions. For example, thermal degradation may generate new peaks absent in process-related impurity batches.

Mass spectral libraries : Use LC-HRMS to match fragmentation patterns with known impurities (e.g., EP Impurity A) .

Q. Q6. What toxicological assessments are required for this compound in preclinical studies?

Methodological Answer: Toxicological evaluation should include:

  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay.
  • Acute toxicity : Determine LD₅₀ values in rodent models (e.g., oral and dermal exposure).
  • Subchronic toxicity : 28-day repeated-dose study with histopathological analysis.
    Reference thresholds from RTECS or ICH S7A guidelines ensure compliance. For example, Hexamidine derivatives have reported TDLo (lowest toxic dose) values in reproductive studies .

Method Development & Validation

Q. Q7. How can researchers optimize chromatographic parameters to separate Hexamidine Impurity A from structurally similar analogs?

Methodological Answer: Optimize the mobile phase by adjusting pH (2.5–4.5) and organic modifier (acetonitrile vs. methanol). For example:

  • Buffer selection : 0.1% trifluoroacetic acid (TFA) improves peak symmetry for basic impurities.
  • Column temperature : Elevated temperatures (30–40°C) reduce retention time variability.
    Validation requires demonstrating resolution ≥1.5 between critical pairs (e.g., Impurity A vs. Hexamidine diisethionate) .

Q. Q8. What statistical approaches are used to analyze batch-to-batch variability in impurity levels?

Methodological Answer: Apply analysis of variance (ANOVA) to assess variability across ≥3 batches. Control charts (e.g., Shewhart charts) monitor impurity trends over time. Out-of-specification (OOS) results trigger root-cause investigations using fishbone diagrams or Pareto analysis to identify process parameters (e.g., reaction temperature, purification steps) contributing to variability .

Reference Standards & Regulatory Compliance

Q. Q9. What criteria define a suitable reference standard for this compound?

Methodological Answer: Primary reference standards must:

Have ≥98.5% purity (HPLC area normalization).

Be characterized by orthogonal methods (NMR, IR, elemental analysis).

Include a certificate of analysis (CoA) with storage conditions (e.g., 2–8°C, protected from light).
Secondary standards should be cross-validated against primary standards using bracketing calibration in HPLC .

Q. Q10. How do regulatory guidelines address the reporting of unidentified impurities in Hexamidine formulations?

Methodological Answer: ICH Q3A/B guidelines require reporting, identifying, and qualifying impurities ≥0.10% (for APIs with daily doses ≤2 g). Unidentified impurities must be labeled as “Unknown” with relative retention time (RRT) and MS spectral data. Toxicological assessment (e.g., in silico QSAR models) is mandatory if levels exceed thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.